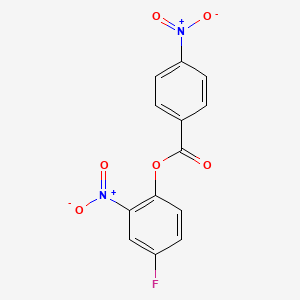

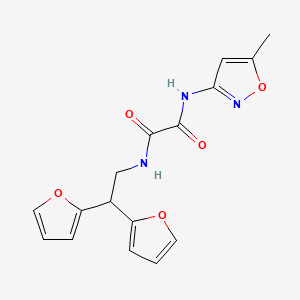

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Indoles

A study demonstrated the use of Ru3(CO)12, dimethyl carbonate, or both to improve the selectivity of a palladium/phenanthroline-catalyzed reaction. This process involves nitroarenes, arylalkynes, and CO to yield 3-arylindoles, obtaining the indole skeleton of Fluvastatin and other pharmaceutically active compounds in one step (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009).

Detection of Semi-volatile Compounds in Water

Another research utilized solid-phase microextraction (SPME) with a polydimethylsiloxane-coated fibre for analyzing semi-volatile compounds like nitrobenzene and dinitrotoluenes in water, demonstrating an efficient method for environmental monitoring (Horng & Huang, 1994).

Electrochemical Detection of Proteins

4-Fluoro-3-nitrophenyl grafted gold electrodes have been developed for the label-free electrochemical detection of interleukin-2 protein, showcasing an innovative approach to biosensor fabrication for medical diagnostics (Arya & Park, 2014).

Synthesis of Oligoanilines

Research on the synthesis of linear 1,4-coupled oligoanilines via SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by nitro group reduction, highlights the process for creating materials with specific electronic properties, contributing to the field of conductive polymers (Różalska, Kulyk, & Kulszewicz-Bajer, 2004).

Grafting on Surfaces

The grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction is discussed, presenting a technique for modifying surface properties for various applications, including sensor development and materials science (Adenier et al., 2005).

Properties

IUPAC Name |

(4-fluoro-2-nitrophenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O6/c14-9-3-6-12(11(7-9)16(20)21)22-13(17)8-1-4-10(5-2-8)15(18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAWNQIHBNWCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)